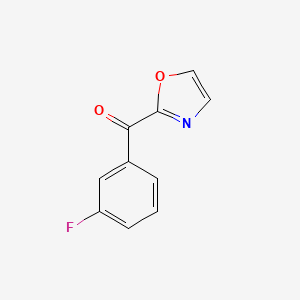
2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of cyanophenylacetic acid, which is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, employing various substrates like aldehydes, malononitrile, and different amines in the presence of catalysts such as triethylamine.Molecular Structure Analysis
The molecular structure of similar compounds is characterized by intricate hydrogen bonding patterns and molecular conformations, as revealed through X-ray diffraction and computational studies.Chemical Reactions Analysis
Compounds like this undergo a variety of chemical reactions, including cyclizations, formylations, and Schiff base formations, leading to a wide range of heterocyclic compounds with potential biological activities .科学的研究の応用
Photochemistry and Crystal Structures
Research on similar compounds like 1-(4-cyanophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone, which share structural similarities with 2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone, reveals insights into their photochemistry and crystal structures. These studies focus on understanding the molecular conformations and reactions under light exposure, which is crucial for applications in photochemistry and material science (Fu, Scheffer, Trotter, & Yang, 1998).
Electrochemical Behavior
Investigations into the electrochemical behavior of related compounds like 4-trifluoromethylacetophenone have been conducted. These studies are significant for understanding the electroreduction processes and could be applied in areas like battery technology and electrochemical sensors (Liotier, Mousset, & Mousty, 1995).
Derivatization for Chromatography
Derivatives of similar compounds have been used in high-performance liquid chromatography. This involves transforming carboxylic acids for better spectrophotometric detection, which is crucial in chemical analysis and pharmaceutical research (Ingalls, Minkler, Hoppel, & Nordlander, 1984).
Novel Anti-Malarial Agents
Compounds like the trifluoromethyl substituted derivatives of benzophenone, which are structurally related to this compound, have shown potential as novel leads for anti-malarial agents. This highlights their significance in medicinal chemistry and drug development (Wiesner et al., 2003).
Catalyst Structure in Chemical Reactions
Research into the catalyst structure in chemical reactions involving compounds like triflate salts of tetraarylstibonium indicates potential applications in synthetic chemistry. Understanding these catalysts can lead to more efficient and selective chemical synthesis processes (Yang et al., 2018).
作用機序
While specific information on the mechanism of action for this compound is not available, similar compounds have been found to inhibit phosphodiesterase 4 (PDE4), leading to elevated levels of cyclic adenosine monophosphate (cAMP). This suppresses the release of pro-inflammatory mediators such as TNF-alpha and various interleukins .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-7-5-13(6-8-14)15(21)9-11-1-3-12(10-20)4-2-11/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNGJBPVDZSFMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642338 |
Source


|
| Record name | 4-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-59-3 |
Source


|
| Record name | 4-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)








